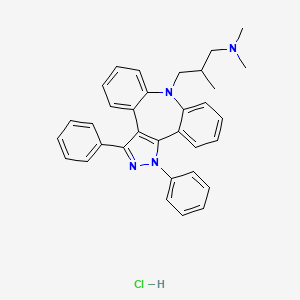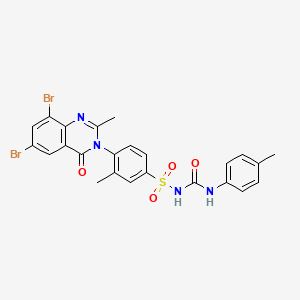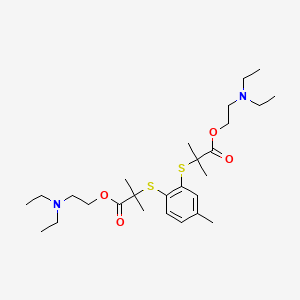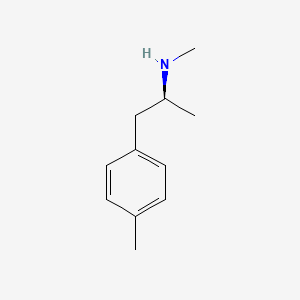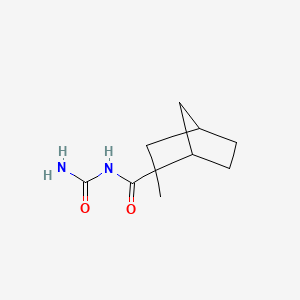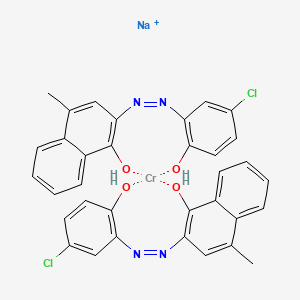
Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) is a transition metal coordination compound with the chemical formula C34H22Cl2CrN4O4Na. It appears as a red-brown crystalline powder and is highly soluble in water, alcohol, and benzene, but insoluble in ether and petroleum ether . This compound is widely used in chemical analysis and fluorescence microscopy, and it serves as a raw material for chromium catalysts in organic synthesis reactions .
Vorbereitungsmethoden
The synthesis of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) involves several steps:
Synthesis of 2-naphthol: This is the starting material for the subsequent reactions.
Nitridation, oxidation, and metathesis: These processes convert 2-naphthol into 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol.
Reaction with chromic acid and sodium sulfite: The final step involves reacting 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol with chromic acid and sodium sulfite to obtain the desired compound.
Analyse Chemischer Reaktionen
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more of its ligands are replaced by other ligands.
Common reagents and conditions: These reactions often involve reagents such as chromic acid, sodium sulfite, and various organic solvents.
Wissenschaftliche Forschungsanwendungen
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) has a wide range of applications in scientific research:
Chemistry: It is used in chemical analysis and as a raw material for chromium catalysts in organic synthesis reactions.
Biology: The compound is employed in fluorescence microscopy to stain and visualize biological samples.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) involves its interaction with molecular targets and pathways. As a transition metal coordination compound, it can form complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) can be compared with other similar compounds, such as:
Sodium bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-): This compound has a similar structure but differs in the position of the azo group and the naphthol ring.
Chromate complexes: Various chromate complexes with different ligands can be compared based on their stability, solubility, and reactivity.
These comparisons highlight the uniqueness of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) in terms of its specific structure, stability, and applications.
Eigenschaften
CAS-Nummer |
94232-96-9 |
|---|---|
Molekularformel |
C34H26Cl2CrN4NaO4+ |
Molekulargewicht |
700.5 g/mol |
IUPAC-Name |
sodium;2-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-methylnaphthalen-1-ol;chromium |
InChI |
InChI=1S/2C17H13ClN2O2.Cr.Na/c2*1-10-8-15(17(22)13-5-3-2-4-12(10)13)20-19-14-9-11(18)6-7-16(14)21;;/h2*2-9,21-22H,1H3;;/q;;;+1 |
InChI-Schlüssel |
VGAYHFHAIFCDQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.[Na+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)
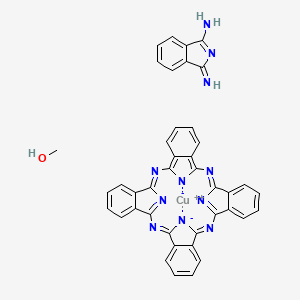

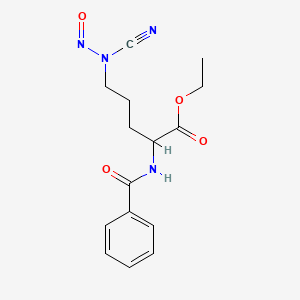
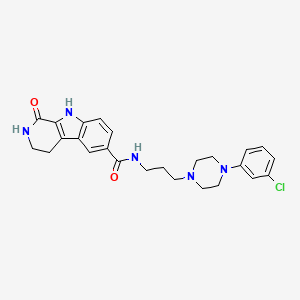
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)



